8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one typically involves the condensation of appropriate hydrazides with corresponding vinyl derivatives. For instance, diethyl aminomethylenemalonates can be heated briefly in ethanol in the presence of sodium ethylate to form mesoionic triazolo-pyrimidinones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain of the enzyme, preventing its activation and subsequent signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and have been studied for their anticancer activities.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
Uniqueness
8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one stands out due to its specific structure, which allows for unique interactions with biological targets like c-Met kinase. This specificity can result in more effective inhibition and reduced off-target effects compared to other similar compounds.
Properties
Molecular Formula |
C12H9N7O |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
12-anilino-1,3,4,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one |
InChI |
InChI=1S/C12H9N7O/c20-10-8-6-13-16-9(8)19-11(17-18-12(19)15-10)14-7-4-2-1-3-5-7/h1-6H,(H,13,16)(H,14,17)(H,15,18,20) |
InChI Key |
RSQHZLCMNCOAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C=NN4)C(=O)N3 |
Origin of Product |
United States |
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